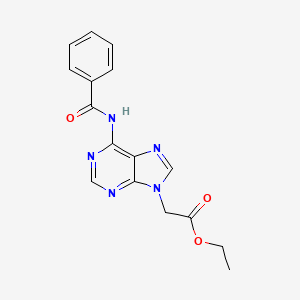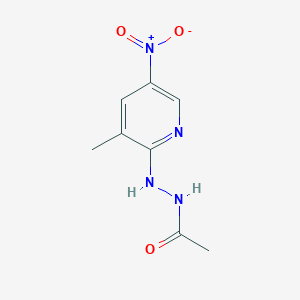
3-ethyl-3-methylpentanal
Übersicht
Beschreibung
3-ethyl-3-methylpentanal is an organic compound belonging to the aldehyde family It is characterized by the presence of an aldehyde functional group (-CHO) attached to a carbon chain with ethyl and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-ethyl-3-methylpentanal can be synthesized through several methods. One common approach involves the oxidation of 3-ethyl-3-methyl-pentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). The reaction typically takes place under mild conditions to prevent over-oxidation to carboxylic acids .
Industrial Production Methods
In an industrial setting, this compound can be produced via the hydroformylation of 3-ethyl-3-methyl-1-pentene. This process involves the addition of a formyl group to the double bond of the alkene in the presence of a catalyst, typically a rhodium complex, under high pressure and temperature .
Analyse Chemischer Reaktionen
Types of Reactions
3-ethyl-3-methylpentanal undergoes various chemical reactions, including:
Nucleophilic Addition: The carbonyl group in this compound is susceptible to nucleophilic addition reactions, forming various alcohols and derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: 3-Ethyl-3-methyl-pentanoic acid.
Reduction: 3-Ethyl-3-methyl-pentanol.
Nucleophilic Addition: Various alcohols and derivatives.
Wissenschaftliche Forschungsanwendungen
3-ethyl-3-methylpentanal has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-ethyl-3-methylpentanal involves its reactivity with nucleophiles due to the presence of the carbonyl group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various intermediates and products depending on the reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-pentanol: A tertiary alcohol with similar structural features but different reactivity due to the presence of a hydroxyl group instead of an aldehyde group.
3-Ethyl-2-methylpentane: A hydrocarbon with a similar carbon skeleton but lacking the functional group that imparts reactivity to 3-ethyl-3-methylpentanal.
3-Methylpentanal: An aldehyde with a similar structure but different substituents, leading to variations in chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific combination of ethyl and methyl substituents on the carbon chain, which influences its reactivity and applications. Its distinct structure allows for targeted chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C8H16O |
|---|---|
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
3-ethyl-3-methylpentanal |
InChI |
InChI=1S/C8H16O/c1-4-8(3,5-2)6-7-9/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
RMJFIACBKLAXEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CC)CC=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Bicyclo[2.2.1]hepta-5-ene-2-yl)methyl]trifluoromethanesulfonamide](/img/structure/B8684804.png)
![1-[(4-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8684809.png)








![1-(3-methylphenyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8684890.png)
